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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-hydrolyzable phosphotyrosine
(pTyr) analogs, essential tools in the study of signal transduction and the development of novel
therapeutics. Due to the labile nature of the phosphate group in native phosphotyrosine, which
is readily cleaved by protein tyrosine phosphatases (PTPs), these stable mimics are
indispensable for a wide range of applications, from basic research to drug discovery.

Introduction to Phosphotyrosine Signaling and the
Need for Non-Hydrolyzable Analogs

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes
such as cell growth, differentiation, and metabolism.[1] This dynamic process is tightly
regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate
groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[2]
The resulting phosphorylated tyrosine (pTyr) residues serve as docking sites for proteins
containing pTyr-binding modules, most notably Src Homology 2 (SH2) and Phosphotyrosine
Binding (PTB) domains, thereby propagating downstream signaling cascades.[3]

The inherent instability of the P-O bond in pTyr presents a significant challenge for in vitro and
in vivo studies. The rapid dephosphorylation by PTPs complicates the study of pTyr-dependent
protein-protein interactions and the development of therapeutic agents that target these
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pathways.[4] To overcome this limitation, non-hydrolyzable pTyr analogs have been developed.
These mimics replace the hydrolyzable phosphate ester oxygen with a more stable linkage,
such as a methylene group, rendering them resistant to PTP activity.[5] This stability makes
them invaluable tools for inhibiting PTPs, trapping SH2 domain interactions, and for structural
biology studies.[5]

Core Non-Hydrolyzable Phosphotyrosine Analogs

A variety of non-hydrolyzable pTyr analogs have been synthesized, with phosphonate-based
mimetics being the most extensively studied.

2.1. Phosphonate-Based Analogs

Phosphonate analogs replace the P-O-C linkage of phosphotyrosine with a more stable P-C-C
bond.[5]

e Phosphonomethyl-L-phenylalanine (Pmp): One of the earliest and most fundamental
phosphonate analogs, Pmp serves as a basic scaffold for more advanced mimics.

e Phosphonodifluoromethyl-L-phenylalanine (FzPmp): This analog is a significant improvement
over Pmp. The inclusion of two fluorine atoms on the methylene bridge lowers the pKa of the
phosphonate to more closely match that of the native phosphate group and can participate in
hydrogen bonding interactions that mimic the phosphate ester oxygen.[6] F2Pmp-containing
peptides have shown dramatically increased inhibitory potency against PTPs compared to
their Pmp counterparts, in some cases by as much as 1000-fold.[6]

2.2. Carboxylate-Based Analogs
These analogs utilize a carboxylate group to mimic the negative charge of the phosphate.

o p-Carboxymethyl-L-phenylalanine (CMF): CMF is a widely used non-hydrolyzable pTyr
analog that can be genetically encoded in mammalian cells, allowing for the study of specific
tyrosine phosphorylation events in a cellular context without the complication of
dephosphorylation.[7]

2.3. Other Analogs
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Researchers have also explored other chemical moieties to mimic phosphotyrosine, including:

o Sulfono(difluoromethyl)phenylalanine (FzSmp): A monoanionic analog that has been
evaluated as a PTP1B inhibitor.[8]

» |soxazole Carboxylic Acid-Based Analogs: These have been incorporated into peptides to
target protein-protein interactions, such as those involving STAT3.[9]

Quantitative Data on Analog Binding and Inhibition

The following tables summarize key quantitative data for the interaction of various non-
hydrolyzable pTyr analogs with PTPs and SH2 domains. This data is crucial for selecting the
appropriate analog for a given research application and for the structure-based design of more
potent and selective inhibitors.

Table 1: Inhibitory Activity of Non-Hydrolyzable pTyr Analogs against Protein Tyrosine
Phosphatases
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Analog/Compo
d Target PTP Assay Type ICs0/Ki Reference(s)
un
(naphth-2-yl) Dephosphorylati
difluoromethylph PTP1B on of [3P]insulin 40-50 puM (ICso) [10][11]
osphonic acid receptors
(napthy-1-yI) Dephosphorylati
difluoromethylph PTP1B on of [¥P]insulin 40-50 pM (ICso) [10][11]
osphonic acid receptors
~1000-fold more
F2Pmp- _
o Dephosphorylati potent than Pmp-
containing PTP1 o [6]
, on containing
peptide )
peptide

Compound 13

o o 80 uM (for 96%

(imidazolidine PTP1B pNPP assay o [10]
_ inhibition)

series)

Compound 13
80 uM (for <20%

(imidazolidine SHP-2 pNPP assay o [10]
] inhibition)

series)
Shp2-IN-14 SHP2 DiIFMUP assay - [4]
PF-07284892 SHP2 - 21 nM (ICso) [12]
SHP099 SHP2 - 70 nM (ICso) [12]
PHPS1 SHP2 - 14,000 nM (ICs0)  [12]
1H-2,3-
dihydroperimidin pNPP/OMFP

o PTP1B <1 uM (ICso0) [13]
e derivative assay
(Cmpd 46)
1H-2,3-
dihydroperimidin pNPP/OMFP

o PTP1B <1 puM (ICso0) [13]
e derivative assay
(Cmpd 49)
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Table 2: Binding Affinities of Non-Hydrolyzable pTyr Analogs for SH2 Domains

Analog/Peptid Target SH2
. Method K9/ICso Reference(s)
e Context Domain
pYEEI peptide Lck ITC - 9]
pYVNV peptide Grb2 - - 9]
Fluo-Ahx- Fluorescence
Grb2 o 76 nM (K9) [14]
pYVNQ-NH:2 Polarization
Fluo-Ahx- Fluorescence
Grb7 o >2 uM (K9) [14]
pPYVNQ-NH:z Polarization
mAZ-pTyr-
Fluorescence ) o
(alphaMe)pTyr- Grb7 o High affinity [1]
Polarization
Asn-NH:2
5-
Fluorescence
carboxyfluoresce  STAT4 o 34 +4 nM (K9) 9]
i Polarization
in-GpYLPQNID
Fluorescence
FAM-ITSM(pTyr)  SHP2 N-SH2 o 164.0 nM (K9) [15]
Polarization
Fluorescence
FAM-ITSM(pTyr)  SHP2 C-SH2 o 48.9 nM (K9) [15]
Polarization
FAM-ITSM(pTyr)  SHP2 N-SH2 ITC 105.9 nM (K9) [15]
FAM-ITSM(pTyr)  SHP2 C-SH2 ITC 58.8 nM (K¢) [15]
FAM-peptide 25 SHP2 N-SH2 & Fluorescence o
o No binding [15]
(F2Pmp) C-SH2 Polarization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways involving phosphotyrosine and common experimental workflows for studying them

with non-hydrolyzable pTyr analogs.
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Caption: Insulin Receptor Signaling Pathway.[10][16][17][18][19][20][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phosphotyrosine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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